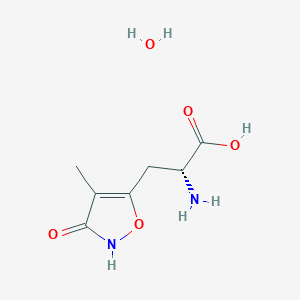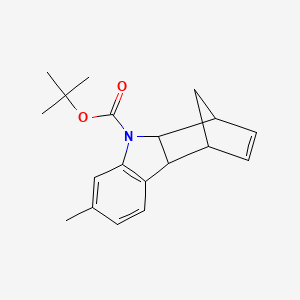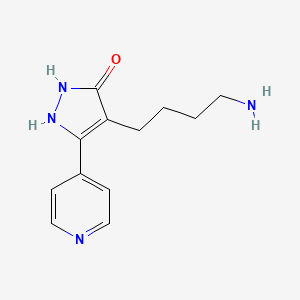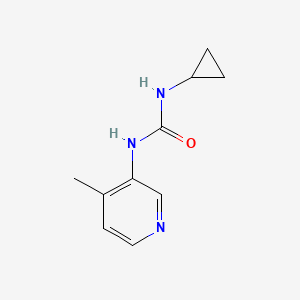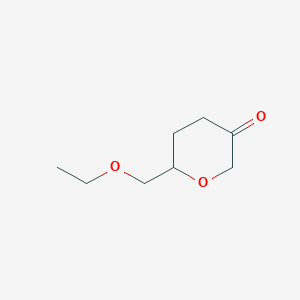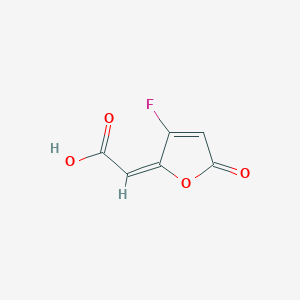
2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid can be achieved through several synthetic routes The reaction conditions typically involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and carboxylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the carboxylic acid group can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3-Chloro-5-oxofuran-2(5H)-ylidene)acetic acid: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromo-5-oxofuran-2(5H)-ylidene)acetic acid: Similar structure with a bromine atom instead of fluorine.
2-(3-Iodo-5-oxofuran-2(5H)-ylidene)acetic acid: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-Fluoro-5-oxofuran-2(5H)-ylidene)acetic acid makes it unique compared to its halogenated analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their high electronegativity and small size.
特性
分子式 |
C6H3FO4 |
|---|---|
分子量 |
158.08 g/mol |
IUPAC名 |
(2E)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H3FO4/c7-3-1-6(10)11-4(3)2-5(8)9/h1-2H,(H,8,9)/b4-2+ |
InChIキー |
FFFSTNSWQYFZRE-DUXPYHPUSA-N |
異性体SMILES |
C1=C(/C(=C\C(=O)O)/OC1=O)F |
正規SMILES |
C1=C(C(=CC(=O)O)OC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


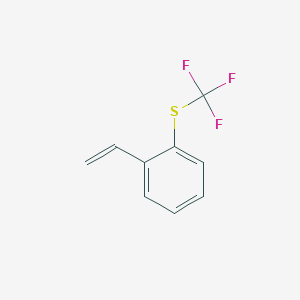

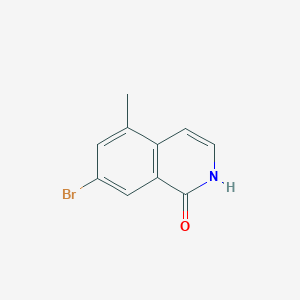
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
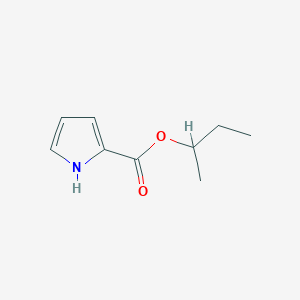
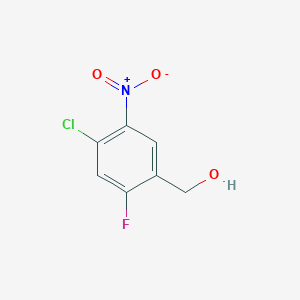

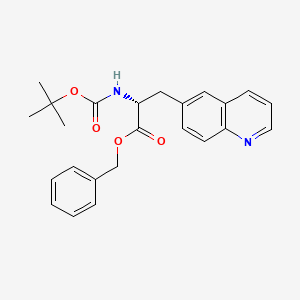
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
